1-(Methoxymethyl)cyclobutane-1-sulfonamide
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Overview
Description
1-(Methoxymethyl)cyclobutane-1-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C6H13NO3S, and it has a molecular weight of 179.24 g/mol .
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane-1-sulfonyl chloride with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(Methoxymethyl)cyclobutane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclobutane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethyl)cyclobutane-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers are investigating the potential biological activities of this compound, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that this compound may have potential as a drug candidate due to its unique chemical properties and biological activities.
Industry: While not widely used in industrial applications, the compound’s unique structure makes it a valuable tool for research and development in various industries.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Methoxymethyl)cyclobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Cyclobutane-1-sulfonamide: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
Methoxymethylsulfonamide: Contains the methoxymethyl group but lacks the cyclobutane ring, leading to different reactivity and applications.
N-Methylcyclobutane-1-sulfonamide:
The uniqueness of this compound lies in its combination of the cyclobutane ring and the methoxymethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-6(3-2-4-6)11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSGNPJCNNESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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